![molecular formula C14H25NO B14504510 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane CAS No. 63075-46-7](/img/structure/B14504510.png)
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane involves several steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system through cyclization reactions. The reaction conditions typically include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-2-azaspiro[2.5]octane: Shares a similar spirocyclic structure but lacks the cyclohexyl and dimethyl groups.
2-azaspiro[3.4]octane: Another spirocyclic compound with different substituents and ring sizes.
Uniqueness
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl and dimethyl groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
Propiedades
Número CAS |
63075-46-7 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
2-cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C14H25NO/c1-11-7-6-8-12(2)14(11)15(16-14)13-9-4-3-5-10-13/h11-13H,3-10H2,1-2H3 |
Clave InChI |
IFRBTSMXKHNREX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C12N(O2)C3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
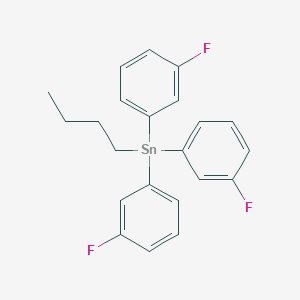
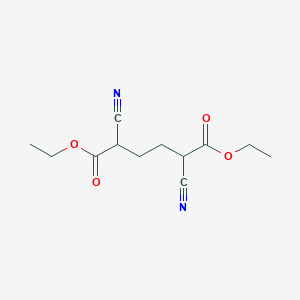

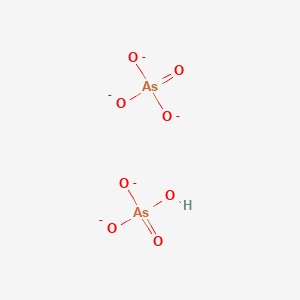
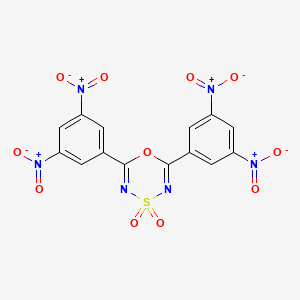
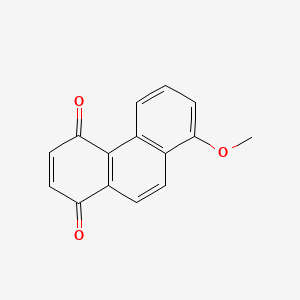
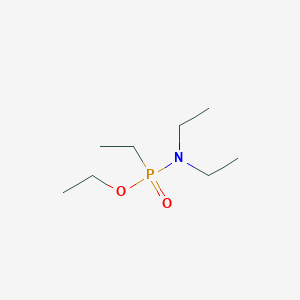
![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
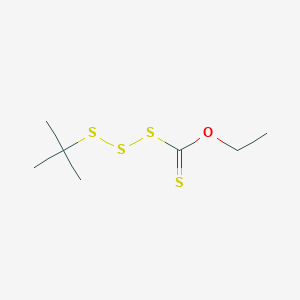
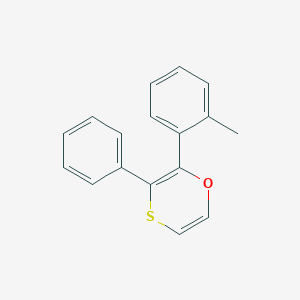
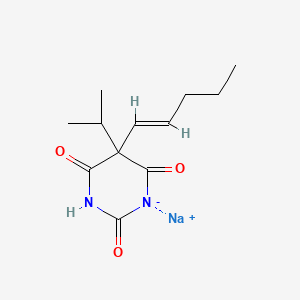
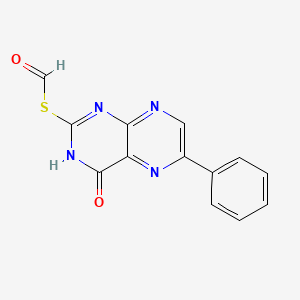
![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
